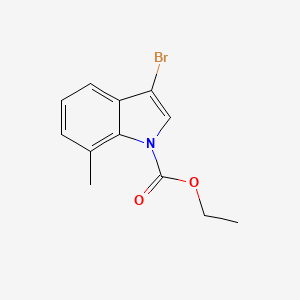

Ethyl 3-Bromo-7-methylindole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)14-7-10(13)9-6-4-5-8(2)11(9)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBXWXSTGDLURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC=CC(=C21)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187783 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-43-9 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Bromo-7-methylindole-1-carboxylate: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring is paramount for modulating the biological activity and physicochemical properties of these molecules. "Ethyl 3-Bromo-7-methylindole-1-carboxylate" is a key synthetic intermediate, offering a versatile platform for introducing a wide array of substituents at the C3-position of the 7-methylindole core. The presence of the bromine atom at the electron-rich C3-position, coupled with the N1-ethoxycarbonyl protecting group, makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, spectral characteristics, and the significant synthetic utility of this valuable building block.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its physicochemical properties can be reliably estimated based on structurally similar compounds. These properties are crucial for its handling, reaction setup, and purification.

| Property | Estimated Value/Characteristic | Notes |

| CAS Number | 1375064-43-9 | A useful research chemical.[1] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | |

| Molecular Weight | 282.13 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on related bromoindole compounds.[2] |

| Melting Point | Not available (likely >100 °C) | Similar bromoindole esters are solids with melting points above 150°C.[2][3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF). Insoluble in water. | Typical for N-protected indole derivatives. |

| Stability | Stable under normal laboratory conditions. The N-ethoxycarbonyl group offers protection against N-alkylation and some electrophilic additions. |

Proposed Synthesis

A practical and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available 7-methylindole. This proposed pathway leverages well-established synthetic transformations of the indole core.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: N-Ethoxycarbonylation of 7-Methylindole

-

To a stirred solution of 7-methylindole in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(Ethoxycarbonyl)-7-methylindole.

Step 2: C3-Bromination

-

Dissolve the 1-(Ethoxycarbonyl)-7-methylindole from the previous step in anhydrous THF at 0 °C under an inert atmosphere.

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. The N-ethoxycarbonyl group activates the indole ring for electrophilic substitution at the C3 position.

-

Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectral Data Interpretation

While the actual spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on known data for similar indole derivatives.

¹H NMR (predicted):

-

Indole Protons (H4, H5, H6): Aromatic region (δ 7.0-8.0 ppm), exhibiting characteristic coupling patterns.

-

Indole Proton (H2): A singlet in the aromatic region (δ ~7.5-8.0 ppm).

-

7-Methyl Group (CH₃): A singlet in the upfield region (δ ~2.5 ppm).

-

Ethyl Group (CH₂CH₃): A quartet (CH₂) around δ 4.3 ppm and a triplet (CH₃) around δ 1.4 ppm.

¹³C NMR (predicted):

-

Carbonyl Carbon (C=O): Downfield shift (δ ~160-170 ppm).

-

Aromatic Carbons: In the range of δ 110-140 ppm.

-

C3-Br Carbon: A shielded carbon signal due to the bromine atom.

-

7-Methyl Carbon: An upfield signal (δ ~15-20 ppm).

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C3-bromo substituent serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis and are extensively used in drug discovery and development.[4]

Caption: Key cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][6]

-

Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), an aryl or vinyl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

-

2. Heck Reaction

The Heck reaction couples the bromoindole with an alkene to form a new substituted alkene, providing access to C3-vinylindoles.[7]

-

Protocol:

-

Combine this compound (1 equivalent), the desired alkene (1.2-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or acetonitrile.

-

Heat the mixture under an inert atmosphere. The reaction often requires elevated temperatures (80-120 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup followed by extraction and purification.

-

3. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a carbon-nitrogen bond between the bromoindole and a primary or secondary amine.[8][9][10]

-

Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring until the starting material is consumed.

-

After cooling, quench the reaction, extract the product, and purify by column chromatography.

-

Safety and Handling

Bromoindoles should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Inhalation: Avoid inhaling dust or vapors.[12]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.[12]

-

Ingestion: May be harmful if swallowed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of functionalized 7-methylindole derivatives. Its true value is realized through its participation in modern palladium-catalyzed cross-coupling reactions, which are indispensable tools for the construction of complex molecules in pharmaceutical and materials science research. This guide has outlined its key properties, a reliable synthetic approach, and detailed protocols for its most significant applications, providing a solid foundation for its use in the laboratory.

References

- This citation is not

- This citation is not

- This citation is not

- This citation is not

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- This citation is not

- This citation is not

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

- This citation is not

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- This citation is not

-

ChemSrc. (n.d.). CAS 1375064-43-9 this compound. Retrieved from [Link]

- This citation is not

- This citation is not

- This citation is not

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- This citation is not

- This citation is not

- This citation is not

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- This citation is not

- This citation is not

- This citation is not

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 3-Oxindole synthesis [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 3-Bromo-7-methylindole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-Bromo-7-methylindole-1-carboxylate, a substituted indole derivative of interest in medicinal chemistry and synthetic organic chemistry. The guide details its physicochemical properties, including its molecular weight, and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the potential applications of this compound in drug discovery, drawing parallels with the biological activities of related bromoindole and methylindole derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. Chemical modification of the indole ring system allows for the fine-tuning of its biological activity, leading to the development of potent therapeutic agents. The introduction of substituents such as halogens and alkyl groups can significantly impact the molecule's lipophilicity, metabolic stability, and target-binding affinity.

This guide focuses on a specific derivative, this compound (CAS No. 1375064-43-9), a compound that combines the structural features of a bromine atom at the 3-position, a methyl group at the 7-position, and an ethyl carboxylate group at the 1-position of the indole nucleus.[] While specific literature on this exact molecule is limited, this guide will synthesize available information on related compounds to provide a thorough understanding of its chemical nature and potential utility.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | Ethyl 3-bromo-7-methyl-1H-indole-1-carboxylate | N/A |

| CAS Number | 1375064-43-9 | [] |

| Molecular Formula | C12H12BrNO2 | Inferred from structure |

| Molecular Weight | 282.13 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway:

A logical approach would involve a two-step process: first, the synthesis of the core 3-bromo-7-methylindole scaffold, followed by N-acylation to introduce the ethyl carboxylate group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-7-methylindole (Fischer Indole Synthesis)

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7]

Causality behind Experimental Choices:

-

Starting Materials: 2-Bromo-6-methylphenylhydrazine is chosen as the hydrazine component to install the bromo and methyl groups at the desired positions on the final indole ring. Bromoacetaldehyde diethyl acetal is a suitable precursor for the aldehyde component, which upon in-situ hydrolysis under acidic conditions, provides the necessary carbonyl group for the initial condensation.

-

Catalyst: A strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride is typically employed to facilitate the key[8][8]-sigmatropic rearrangement of the intermediate hydrazone.[3]

-

Reaction Conditions: The reaction generally requires elevated temperatures to drive the cyclization and subsequent aromatization to form the stable indole ring.

Experimental Protocol:

-

To a stirred solution of 2-bromo-6-methylphenylhydrazine (1.0 eq) in a suitable solvent such as toluene, add bromoacetaldehyde diethyl acetal (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., polyphosphoric acid, 10% w/w).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methylindole.

Step 2: N-Acylation of 3-Bromo-7-methylindole

The introduction of the ethyl carboxylate group at the indole nitrogen can be achieved through N-acylation.[9][10]

Causality behind Experimental Choices:

-

Reagents: Ethyl chloroformate is a common and effective reagent for introducing an ethyl carboxylate group. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is essential to prevent quenching of the strong base and to dissolve the reactants.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity of the deprotonation step and then allowed to warm to room temperature to ensure complete acylation.

Experimental Protocol:

-

To a solution of 3-bromo-7-methylindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several potential areas of application in drug discovery, based on the known activities of related compounds.

Anticancer Activity

Bromoindole derivatives have demonstrated significant potential as anticancer agents. For instance, certain 3-substituted bromoindoles have shown inhibitory activity against various cancer cell lines.[11] The presence of a bromine atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.

Antimicrobial and Antifungal Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal properties. The 3-bromo substitution, in particular, has been associated with enhanced activity against various pathogens.

Kinase Inhibition

The 7-substituted indole scaffold is present in a number of kinase inhibitors.[12] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The specific substitution pattern of this compound could confer selectivity towards certain kinase targets.

Neurological and CNS-related Activities

Indole-based structures are central to many neurotransmitters (e.g., serotonin) and psychoactive compounds. Derivatives of 7-azaindole, a close analog of the indole core, have been investigated for their analgesic and hypotensive activities.[13][14]

Conclusion

This compound is a synthetically accessible compound with significant potential for application in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its physicochemical properties, a plausible and detailed synthetic route, and an exploration of its potential biological activities based on the established pharmacology of its constituent structural motifs. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related substituted indole derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2245-2253.

- A three-component Fischer indole synthesis. (n.d.).

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2012). Molecules, 17(9), 10640-10651.

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

- Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2020). Molecules, 25(15), 3388.

- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89-95.

- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94.

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.).

- Ethyl 3-Bromo-7-methylindole-1-carboxyl

- THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. (2011). JOURNAL OF THE AMERICAN CHEMICAL SOCIETY, 70(1), 222-224.

- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89-95.

- Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents. (2022). BMC Chemistry, 16(1), 1-14.

- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011). Organic & Biomolecular Chemistry, 9(21), 7461-7469.

- Ethyl Indole-3-carboxyl

- Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). Pakistan journal of pharmaceutical sciences, 21(1), 36–39.

- Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. (2024). Chemical biology & drug design, 103(4), e14512.

- Biological activity and material applications of 7-azaindole derivatives. (2024). Asian Journal of Organic Chemistry.

- Ethyl 3-bromoindole-2-carboxyl

- Ethyl 3-Bromoindole-2-carboxylate 95.0+%, TCI America 1 g. (n.d.). Fisher Scientific.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). Current drug targets, 22(12), 1369–1401.

- Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. (2021). Molecules (Basel, Switzerland), 26(16), 4967.

- 3-(3-Bromophenyl)-7-acetoxycoumarin. (2019). Molbank, 2019(3), M1083.

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Bromo-7-methylindole-1-carboxylate

This in-depth technical guide provides a detailed synthetic pathway for Ethyl 3-Bromo-7-methylindole-1-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document offers a step-by-step methodology, grounded in established chemical principles, to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specific substitution patterns on the indole ring are crucial for modulating biological activity. The title compound, this compound, is a valuable intermediate, offering multiple points for further chemical elaboration. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the ethyl carboxylate group at the 1-position modifies the electronic properties of the indole nitrogen and can act as a protecting group. This guide delineates a reliable three-step synthesis to obtain this target molecule.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence starting from readily available precursors. The pathway involves the formation of the 7-methylindole core, followed by regioselective bromination at the C-3 position, and concluding with the N-acylation of the indole nitrogen.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 7-Methylindole via Fischer Indole Synthesis

The foundational step is the construction of the 7-methylindole ring system. The Fischer indole synthesis is a robust and classical method for this purpose, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] In this protocol, o-tolylhydrazine reacts with pyruvic acid to yield the desired 7-methylindole.

Mechanistic Insight

The Fischer indole synthesis proceeds through several key intermediates.[1] Initially, the o-tolylhydrazine and pyruvic acid form a hydrazone. Under acidic conditions, this tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[1]

Caption: Workflow for the Fischer Indole Synthesis of 7-Methylindole.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

-

Acid Catalyst: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture. The use of PPA can often lead to higher yields and cleaner reactions.[1]

-

Heating: Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a base, such as sodium hydroxide, until it is slightly alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-methylindole can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Parameter | Value |

| Starting Materials | o-Tolylhydrazine, Pyruvic acid |

| Catalyst | H₂SO₄ or PPA |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

Step 2: Electrophilic Bromination of 7-Methylindole

The second step involves the regioselective bromination of 7-methylindole at the electron-rich C-3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, typically leading to high yields of the 3-bromoindole derivative.[3][4]

Rationale for Reagent Selection

The indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most reactive. NBS is the preferred reagent for this monobromination as it provides a low concentration of bromine in situ, which helps to minimize the formation of polybrominated byproducts. The reaction is often carried out in a non-polar solvent at low temperatures to further enhance selectivity.

Experimental Protocol

-

Reaction Setup: Dissolve 7-methylindole (1 equivalent) in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent to the cooled indole solution over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 3-bromo-7-methylindole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Parameter | Value |

| Starting Material | 7-Methylindole |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | THF or DCM |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

Step 3: N-Ethoxycarbonylation of 3-Bromo-7-methylindole

The final step is the introduction of the ethyl carboxylate group onto the indole nitrogen. This is achieved by deprotonating the indole with a strong base, such as sodium hydride (NaH), followed by quenching the resulting anion with ethyl chloroformate.[5]

Causality Behind Experimental Choices

The N-H proton of the indole ring is weakly acidic and requires a strong, non-nucleophilic base for deprotonation. Sodium hydride is an excellent choice for this purpose, as it irreversibly deprotonates the indole to form the corresponding sodium salt and hydrogen gas.[6] The subsequent reaction with the electrophilic ethyl chloroformate proceeds efficiently to form the N-acylated product. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or THF to ensure the solubility of the indole anion.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of Ethyl 3-Bromo-7-methylindole-1-carboxylate: A Technical Guide

The structural complexity and synthetic utility of Ethyl 3-Bromo-7-methylindole-1-carboxylate (CAS No. 1375064-43-9) necessitate a multi-faceted analytical approach for unambiguous identification and purity assessment.[] This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing predicted data, detailed interpretation, and standardized protocols.

Molecular Structure and Key Features

Understanding the molecular architecture is paramount to interpreting its spectroscopic output. The molecule consists of a central indole core, substituted at key positions, which dictates its electronic and magnetic environment.

Sources

An In-depth Technical Guide to the Prospective Crystal Structure of Ethyl 3-Bromo-7-methylindole-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: While a definitive crystal structure for Ethyl 3-Bromo-7-methylindole-1-carboxylate is not currently available in public crystallographic databases, this guide provides a comprehensive framework for its determination and structural analysis. We present a validated, step-by-step methodology encompassing the synthesis of the target compound, strategies for single-crystal growth, a detailed protocol for data acquisition via single-crystal X-ray diffraction (SCXRD), and the subsequent data analysis and interpretation. By drawing parallels with known crystal structures of related indole derivatives, we offer predictive insights into the likely molecular geometry, packing motifs, and intermolecular interactions. This document serves as both a practical guide for the experimental determination of this novel structure and a predictive resource for researchers in medicinal chemistry and materials science.

Introduction: The Rationale for Structural Elucidation

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound—featuring a bromine atom at the C3 position, a methyl group at C7, and an ethyl carboxylate at the N1 position—suggests a molecule of significant interest for chemical and biological exploration. The electron-withdrawing N-carboxylate group modulates the reactivity of the indole ring, while the halogen and methyl substituents provide handles for further functionalization and influence molecular packing.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is paramount.[1] This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological activity.

-

Drug Design and Optimization: Providing a basis for the rational design of new derivatives with improved efficacy or properties.

-

Polymorph Screening: Identifying different crystalline forms that can impact solubility, stability, and bioavailability.

-

Computational Modeling: Validating and refining theoretical models of the molecule's behavior.

This guide outlines the complete workflow to achieve these goals for this compound.

Synthesis and Purification

The synthesis of N-alkoxycarbonylindoles is a well-established process. The target compound can be synthesized from the commercially available 3-bromo-7-methylindole. The N-carboxylation reaction is typically performed under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of 3-bromo-7-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the indole.

-

Acylation: Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Single-Crystal Growth: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Several methods can be employed, and the choice of solvent is critical.

Solvent Selection

A systematic screening of solvents is recommended. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may require a co-solvent system (an anti-solvent) to induce crystallization.

Crystallization Methodologies

The following are common and effective methods for growing single crystals of organic molecules.[2][3]

| Method | Description | Best Suited For |

| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial covered with a perforated cap (e.g., Parafilm with pinholes). The solvent evaporates slowly over days or weeks, increasing the concentration and leading to crystal formation.[2] | Compounds that are stable at ambient temperature and not overly sensitive to air or moisture. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or placed in a refrigerator or freezer.[3] | Compounds that exhibit a significant increase in solubility with temperature. |

| Vapor Diffusion | The compound is dissolved in a small amount of a relatively non-volatile solvent (Solvent A). This vial is placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (Solvent B, the anti-solvent). Solvent B slowly diffuses into Solvent A, reducing the compound's solubility and promoting crystallization.[3] | Milligram quantities of material and when slow, controlled crystal growth is needed. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface where the two solvents slowly mix. | Situations where precise control over the rate of solvent mixing is desired. |

Workflow for Crystal Growth

Caption: Workflow for growing X-ray quality single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[4]

Instrumentation

A modern single-crystal X-ray diffractometer consists of an X-ray source (commonly Mo Kα radiation, λ = 0.7107 Å), a goniometer to orient the crystal, and a detector (such as a CCD or CMOS sensor).[4]

Experimental Protocol: Data Acquisition and Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope, picked up using a cryoloop, and mounted on the goniometer head.[5] The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. These spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[1]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection. The data is then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The phases of the structure factors, which are lost in the diffraction experiment, are determined using direct methods or Patterson methods. This yields an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.[4] The quality of the final model is assessed by metrics such as the R-factor.

Structural Analysis and Interpretation

The final output of a successful structure determination is a Crystallographic Information File (CIF). A CIF is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[6][7]

Predicted Crystallographic Data

Based on the structures of similar indole derivatives, we can anticipate the likely crystallographic parameters for this compound.[8]

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for substituted indole derivatives.[8] |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | Most organic molecules lacking chirality crystallize in centrosymmetric space groups. |

| Molecules per Unit Cell (Z) | 4 or 8 | A common value for molecules of this size in the predicted crystal systems. |

| Hydrogen Bonding | Unlikely (no H-bond donors) | The N1 position is protected by the ethyl carboxylate group, removing the typical N-H donor of the indole ring. |

| Intermolecular Interactions | π-π stacking, Halogen bonding (Br···O), van der Waals forces | The planar indole core will likely facilitate π-π stacking. The bromine atom can act as a halogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule. |

Molecular Geometry and Conformation

The analysis of the CIF will provide precise details on:

-

Bond Lengths and Angles: Confirmation of the expected geometry of the indole ring and substituents.

-

Planarity: The indole ring system is expected to be largely planar.

-

Torsion Angles: The orientation of the ethyl carboxylate group relative to the indole ring will be a key conformational feature, influencing crystal packing.

Logical Flow of Data from Experiment to Structure

Caption: From diffraction experiment to final structural analysis.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded pathway for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and data collection, researchers can obtain a high-resolution structure. The resulting crystallographic data will be invaluable for understanding the molecule's fundamental physicochemical properties and will serve as a critical tool for its application in drug discovery and materials science. The elucidation of this structure will contribute to the growing body of knowledge on substituted indoles, enabling more precise computational modeling and the design of next-generation functional molecules.

References

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. Retrieved from [Link]

-

Mei, Z., et al. (2015). Single-crystal growth of organic semiconductors. Nanyang Technological University. Retrieved from [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

-

Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2243-2259. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. CCDC. Retrieved from [Link]

-

BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File. YouTube. Retrieved from [Link]

-

Nowaczyk, G., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

-

Helliwell, M. (n.d.). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Retrieved from [Link]

-

de la Cruz, P., et al. (2017). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 22(11), 1990. Retrieved from [Link]

-

Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 48(2), 127-143. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Nowaczyk, G., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ResearchGate. Retrieved from [Link]

-

Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved from [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. sssc.usask.ca [sssc.usask.ca]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of Ethyl 3-Bromo-7-methylindole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-Bromo-7-methylindole-1-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its physicochemical properties and data from structurally similar molecules. In the absence of published empirical data for this specific compound, this whitepaper offers a robust theoretical framework and details a definitive experimental protocol, the OECD 105 shake-flask method, to enable researchers to determine its aqueous and organic solvent solubility with high accuracy.

Introduction: The Critical Role of Solubility

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. Chemical modifications, such as the introduction of a bromine atom, a methyl group, and an N-carboxylate protecting group in this compound, are strategic choices to modulate biological activity, metabolic stability, and pharmacokinetic properties. However, these modifications profoundly influence the compound's solubility, a fundamental property that dictates its utility.

Poor solubility can hinder synthetic workups, prevent the preparation of stock solutions for biological assays, and lead to erroneous structure-activity relationship (SAR) data. In drug development, it is a primary factor contributing to poor bioavailability and formulation challenges. This guide, therefore, serves as a foundational resource for any scientist working with this compound, providing both predictive insights and practical methodologies for solubility assessment.

Physicochemical Profile and Predicted Solubility

Molecular Structure Analysis:

-

Indole Core: The bicyclic indole ring system is largely aromatic and hydrophobic.

-

Ethyl Carboxylate Group (at N-1): This electron-withdrawing group significantly alters the electronic properties of the indole nitrogen, removing its hydrogen-bond donating capability. The ester functionality itself contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.

-

Bromo Group (at C-3): The bromine atom is large and polarizable, contributing to van der Waals interactions. Its presence increases the molecular weight and can slightly increase lipophilicity.

-

Methyl Group (at C-7): This is a small, nonpolar, hydrophobic group that will contribute to solubility in nonpolar solvents.

The widely used "like dissolves like" principle suggests that a solute dissolves best in a solvent with similar polarity.[2][3] Given the combination of a large hydrophobic core, a polarizable bromine atom, and a polar ester group, the molecule possesses a mixed polarity. It is expected to be largely nonpolar in character.

Inference from Analogous Compounds:

Data from structurally related bromoindoles provides valuable context:

-

5-Bromoindole: This simpler analog is described as sparingly soluble in water (calculated at 126 mg/L) but exhibits high solubility (100 mg/mL) in Dimethyl Sulfoxide (DMSO) and is also soluble in other organic solvents like ethanol, ether, and chloroform.[4][5]

-

N-Boc-5-bromoindole: The addition of a tert-butoxycarbonyl (Boc) group at the N-1 position, which is functionally similar to the ethyl carboxylate group on our target molecule, results in a solid with a low melting point (56-57 °C) that is expected to be soluble in common organic solvents.[6][7]

-

Synthetic Precedents: The synthesis of related bromoindole carboxylates frequently employs solvents such as N,N-dimethylformamide (DMF), ethyl acetate, and petroleum ether for reaction and purification, indicating the solubility of these compounds in such solvent systems.[8]

Predicted Solubility Summary:

Based on the structural analysis and analog data, the following solubility profile is predicted for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 7.4) | Very Low to Insoluble | The large, hydrophobic surface area of the substituted indole ring dominates, overcoming the minimal polarity of the ester group. The absence of an N-H bond prevents hydrogen bonding with water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | These solvents can effectively solvate the polar ester group and interact favorably with the aromatic system. DMSO is a standard solvent for preparing high-concentration stock solutions of such compounds.[4] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group can interact with the ester, leading to good solubility. |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents are well-suited to dissolve compounds with mixed polarity and are commonly used in the synthesis and purification of indole derivatives.[4][8] |

| Nonpolar Aprotic | Hexanes, Toluene | Low to Moderate | While the compound has significant nonpolar character, the polarity of the ester and bromo groups may limit solubility in purely nonpolar hydrocarbon solvents. |

Gold Standard Protocol: Experimental Determination of Aqueous Solubility

To move from prediction to empirical fact, a standardized experimental protocol is essential. The OECD Test Guideline 105: Water Solubility provides a robust and universally accepted methodology.[9][10][11] The Shake-Flask Method , described therein, is the gold standard for compounds with solubility above 0.01 g/L.[12][13]

Principle of the Shake-Flask Method

This method determines the saturation mass concentration (thermodynamic solubility) of a substance in water. It involves agitating an excess amount of the solid compound in water at a constant temperature for a sufficient duration to reach equilibrium. The aqueous phase is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

Sources

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 6. N-Boc-5-bromoindole 97 182344-70-3 [sigmaaldrich.com]

- 7. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL 3-BROMOINDOLE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Stability and Storage of Ethyl 3-Bromo-7-methylindole-1-carboxylate

Abstract

Ethyl 3-bromo-7-methylindole-1-carboxylate is a heterocyclic building block utilized in synthetic chemistry and drug discovery programs. As with many substituted indoles, particularly those halogenated at the C3 position, its chemical stability is a critical parameter that dictates its viability in multi-step syntheses, its shelf-life, and the reproducibility of experimental outcomes. This technical guide provides an in-depth analysis of the known and inferred stability characteristics of this compound. It synthesizes information from studies on analogous 3-bromoindoles and N-protected indole systems to establish a set of evidence-based best practices for its storage and handling. Furthermore, this document outlines a robust protocol for researchers to empirically validate the compound's stability under their specific laboratory conditions, ensuring data integrity and mitigating risks associated with degradation.

Structural Analysis and Physicochemical Properties

To understand the stability of this compound, a structural deconstruction is necessary. The molecule's reactivity and susceptibility to degradation are governed by the interplay of its three core components: the indole nucleus, the C3-bromo substituent, and the N1-ethyl carboxylate protecting group.

-

Indole Nucleus: The indole ring system is inherently electron-rich, making it prone to oxidation. The pyrrole moiety, in particular, is susceptible to electrophilic attack and degradation under acidic conditions.

-

C3-Bromo Substituent: Halogenation at the C3 position of the indole ring creates a highly reactive site. Research on a wide range of 3-bromoindole derivatives has shown that these compounds can be surprisingly unstable.[1] They have been observed to decompose rapidly at ambient temperatures (28°C) and can often only be stored for a few hours even under refrigeration at 4°C.[1] This instability is linked to the lability of the C-Br bond and the potential for the molecule to undergo rearrangement or degradation.[2]

-

N1-Ethyl Carboxylate Group: The ethyl carboxylate group at the N1 position serves as an electron-withdrawing protecting group. This group deactivates the indole nitrogen, preventing it from participating in undesired side reactions and modulating the overall electron density of the ring system. While generally stable, N-alkoxycarbonyl groups can be susceptible to hydrolysis under strong acidic or basic conditions.[3]

| Property | Value | Source |

| CAS Number | 1375064-43-9 | [] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | Derived |

| Molecular Weight | 282.13 g/mol | Derived |

| Appearance | Solid (inferred from similar compounds) | [5] |

Potential Degradation Pathways and Stability Profile

While no specific degradation studies for this compound are publicly available, a profile of its likely instability can be constructed from foundational organic chemistry principles and data on analogous structures. The primary concern is the inherent instability of the 3-bromoindole core.[1]

Key Degradation Mechanisms:

-

Oxidative Degradation: Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of various oxidized byproducts. The electron-rich indole ring is the primary site of oxidation.

-

Rearrangement/Debromination: 3-Bromoindoles can undergo rearrangement, particularly with heat, where the bromine atom migrates from the C3 position to the benzene portion of the indole ring.[2] This process fundamentally changes the molecule's identity and reactivity.

-

Hydrolytic Cleavage: The N1-ethyl carboxylate ester linkage may be hydrolyzed to the corresponding carboxylic acid (which would likely decarboxylate) and the free N-H indole under aqueous acidic or basic conditions.

-

Photosensitivity: Aromatic and halogenated compounds are often sensitive to UV and visible light, which can provide the energy to initiate degradation reactions. Safety data sheets for similar bromoindoles recommend storage in a dark place.[5]

The diagram below illustrates the probable pathways through which degradation can occur.

Given the evidence of high instability in similar compounds, it is imperative to assume that this compound is sensitive to heat, light, and potentially moisture.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices derived from safety data sheets for related chemicals and the known reactivity of the 3-bromoindole scaffold.[1][5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below (e.g., -80°C) | The instability of 3-bromoindoles even at 4°C necessitates sub-zero storage to significantly slow degradation kinetics.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[7] |

| Light | Amber Glass Vial or Store in Darkness | Protects the compound from photo-degradation.[5] |

| Container | Tightly Sealed, Chemically Resistant Vial | Prevents ingress of air and moisture. Ensure cap and seal are rated for low-temperature storage.[5][6][7] |

Handling Best Practices:

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.

-

Aliquoting: For frequent use, it is advisable to weigh out and store smaller aliquots in separate vials. This practice minimizes the number of freeze-thaw cycles and the exposure of the bulk material to the atmosphere.

-

Personal Protective Equipment (PPE): Handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Related bromoindoles are classified as skin and eye irritants.[5][8]

Experimental Protocol for Stability Validation

To ensure the reliability of experimental results, researchers must empirically determine the stability of this compound under their specific application conditions (e.g., in a particular solvent for an assay). The following protocol provides a self-validating framework for this assessment.

Objective: To quantify the degradation of this compound over time in a relevant solvent and under various storage conditions.

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in a high-purity, anhydrous solvent relevant to the intended experiment (e.g., DMSO, Acetonitrile).

-

Immediately analyze this solution at Time Zero (T=0) using a calibrated analytical method (e.g., HPLC-UV or LC-MS). This serves as the 100% integrity reference.

-

-

Sample Aliquoting and Stress Conditions:

-

Dispense aliquots of the stock solution into multiple, appropriately sealed vials (e.g., amber HPLC vials).

-

Store these vials under a matrix of conditions to be tested:

-

Control: -80°C (or -20°C)

-

Refrigerated: 4°C

-

Benchtop (Dark): Room Temperature, protected from light.

-

Benchtop (Light): Room Temperature, exposed to ambient lab light.

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before analysis.

-

Analyze the sample using the same analytical method established at T=0.

-

-

Data Analysis and Interpretation:

-

Quantify the peak area of the parent compound in each chromatogram.

-

Calculate the percentage of the parent compound remaining relative to the T=0 sample.

-

Plot "% Parent Compound Remaining" vs. "Time" for each condition. The resulting curves will define the compound's stability profile under real-world laboratory conditions.

-

The workflow for this stability assessment is visualized below.

Conclusion

This compound should be regarded as a potentially unstable compound requiring stringent storage and handling procedures to ensure its chemical integrity. The primary evidence points to the inherent reactivity of the 3-bromoindole scaffold, which is known to be susceptible to rapid degradation at ambient and even refrigerated temperatures.[1] The recommended protocol of storing the compound as a solid at -20°C or below, under an inert atmosphere, and protected from light provides the most robust method for long-term preservation. For any application, especially those in quantitative sciences like drug development, it is critical for researchers to perform an empirical stability study in the relevant experimental matrix. Adherence to these guidelines will enhance experimental reproducibility, preserve valuable material, and ensure the generation of reliable scientific data.

References

-

Yeh, Y.-H., et al. (2018). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]

-

Gogoll, A., et al. (2015). Diindolylamine Preparation and Stability Investigations. PMC - NIH. Available at: [Link]

-

Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Journal of the American Chemical Society. Available at: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Ethyl indole-3-carboxylate Safety Data Sheet. EDQM. Available at: [Link]

-

Sana, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

-

Katritzky, A. R., et al. (1993). Preparation of Indoles and Oxindoles from N-(tert-Butoxycarbonyl)-2-alkylanilines. ResearchGate. Available at: [Link]

-

Wang, W., et al. (2012). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. Organic Letters. Available at: [Link]

-

Mata, E. A., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products. Available at: [Link]

-

Fader, L. D., & Hayward, M. M. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]

-

Autechem. This compound. Autechem. Available at: [Link]

-

Maltsev, S., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. Available at: [Link]

-

Snyder, H. R., et al. (1948). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Journal of the American Chemical Society. Available at: [Link]

-

CP Lab Safety. Ethyl 3-Bromoindole-2-carboxylate, 1 gram, Each. CP Lab Safety. Available at: [Link]

-

China CAS: 91348-45-7 | Ethyl 3-bromoindole-2-carboxylate Manufacturers and Factory. China Chemical. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

-

Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Hu, H., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology. Available at: [Link]

-

Gabdulkhaev, R. B., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]

Sources

The Strategic Role of C3-Bromination in the Indole Core: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the structural cornerstone of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry.[3] Within this versatile framework, the C3 position stands out as a focal point for chemical modification due to its inherent high nucleophilicity, which is approximately 10^13 times more reactive than benzene.[4] The strategic introduction of a bromine atom at this position profoundly alters the molecule's physicochemical properties and reactivity, unlocking a diverse range of synthetic possibilities and biological activities.

This technical guide provides an in-depth exploration of the multifaceted role of bromine at the C3 position of the indole core. We will dissect the fundamental principles governing the influence of C3-bromination on the electronic and steric character of the indole ring, detail synthetic methodologies for its introduction, and explore its utility as a versatile intermediate in complex molecule synthesis. Furthermore, we will examine the impact of the C3-bromo substituent on biological activity, supported by quantitative data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-bromoindoles in their research and development endeavors.

Part 1: Foundational Principles: The Indole Core and the Impact of C3-Bromination

The Electronic Landscape of the Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. This fusion results in a π-electron-rich aromatic system. Theoretical calculations and spectroscopic data confirm that the C3 position of the indole nucleus bears the highest electron density, making it the most nucleophilic carbon and highly susceptible to electrophilic attack.[5] This intrinsic reactivity is a key consideration in the synthetic chemistry of indoles.

Perturbation by Bromine: Physicochemical Consequences of C3-Halogenation

The introduction of a bromine atom at the C3 position introduces a fascinating interplay of electronic and steric effects, and enables a key non-covalent interaction known as halogen bonding.

-

Inductive and Mesomeric Effects: Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the indole ring. This effect reduces the electron density of the ring system. However, bromine also possesses lone pairs of electrons that can be delocalized into the ring through a resonance or mesomeric effect (+M), which is electron-donating. In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the aromatic system towards further electrophilic substitution. However, the true impact of the C3-bromo substituent is most evident in its role as a reactive handle for subsequent transformations.

-

Steric and Lipophilic Contributions: The bromine atom is significantly larger than a hydrogen atom, and its introduction at the C3 position increases the steric bulk around this site. This can influence the conformation of the molecule and its ability to bind to biological targets. Additionally, the bromine atom increases the lipophilicity of the indole derivative, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

The Halogen Bond: A Key Non-Covalent Interaction: A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species, such as a lone pair of electrons or a π-system.[6] The σ-hole is a region of positive electrostatic potential on the halogen atom, located along the axis of the R-X bond.[6] The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[6] The C3-bromo substituent on an indole core can act as a halogen bond donor, interacting with electron-rich pockets in biological targets like proteins and nucleic acids. This directional interaction can significantly contribute to binding affinity and selectivity.[7][8]

Caption: Halogen bonding interaction between C3-bromoindole and a biological target.

Part 2: Synthesis and Reactivity of 3-Bromoindoles

Synthetic Strategies for C3-Bromination

The most common method for the synthesis of 3-bromoindoles is through the direct electrophilic bromination of the indole ring. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being one of the most widely used due to its mild nature and ease of handling.[9][10]

Detailed Protocol 1: Synthesis of 3-Bromoindole using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure and may require optimization for specific indole derivatives.

Materials:

-

Indole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole in anhydrous THF or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Add NBS portion-wise to the stirred solution over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up:

-

Add saturated aqueous sodium bicarbonate solution and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromoindole.

3-Bromoindole as a Versatile Synthetic Intermediate

The C-Br bond at the C3 position of the indole ring is a key functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly true for palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (in this case, 3-bromoindole) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12][13][14] It is a powerful method for forming C(sp2)-C(sp2) bonds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-